![molecular formula C23H34O3 B12839233 (8S,13S,14S,17R)-3,4-dimethoxy-13-methyl-17-prop-2-enyl-2,3,4,6,7,8,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol CAS No. 10109-66-7](/img/structure/B12839233.png)
(8S,13S,14S,17R)-3,4-dimethoxy-13-methyl-17-prop-2-enyl-2,3,4,6,7,8,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (8S,13S,14S,17R)-3,4-dimethoxy-13-methyl-17-prop-2-enyl-2,3,4,6,7,8,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol is a complex organic molecule with a unique structure. It belongs to the class of cyclopenta[a]phenanthrenes, which are known for their diverse biological activities. This compound is characterized by its multiple chiral centers and functional groups, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (8S,13S,14S,17R)-3,4-dimethoxy-13-methyl-17-prop-2-enyl-2,3,4,6,7,8,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol involves several steps, including the formation of the cyclopenta[a]phenanthrene core and the introduction of the functional groups. Common synthetic routes include:
Cyclization Reactions: Formation of the cyclopenta[a]phenanthrene core through cyclization of appropriate precursors.
Functional Group Introduction: Introduction of methoxy, methyl, and prop-2-enyl groups through various organic reactions such as alkylation and methoxylation.
Chiral Resolution: Separation of the enantiomers to obtain the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The methoxy and prop-2-enyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups such as halides or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.
Biology
In biological research, the compound’s interactions with various biomolecules are studied to understand its potential as a therapeutic agent. Its ability to modulate biological pathways makes it a candidate for drug development.
Medicine
The compound’s biological activity is of interest in medicinal chemistry. It may exhibit properties such as anti-inflammatory, anticancer, or antimicrobial effects, making it a potential lead compound for new drug discovery.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of (8S,13S,14S,17R)-3,4-dimethoxy-13-methyl-17-prop-2-enyl-2,3,4,6,7,8,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopenta[a]phenanthrene Derivatives: Compounds with similar core structures but different functional groups.
Steroidal Compounds: Molecules with similar chiral centers and biological activities.
Uniqueness
The uniqueness of (8S,13S,14S,17R)-3,4-dimethoxy-13-methyl-17-prop-2-enyl-2,3,4,6,7,8,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
10109-66-7 |
|---|---|
Molekularformel |
C23H34O3 |
Molekulargewicht |
358.5 g/mol |
IUPAC-Name |
(8S,13S,14S,17R)-3,4-dimethoxy-13-methyl-17-prop-2-enyl-2,3,4,6,7,8,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C23H34O3/c1-5-12-23(24)14-11-19-17-6-7-18-15(16(17)10-13-22(19,23)2)8-9-20(25-3)21(18)26-4/h5,10,17,19-21,24H,1,6-9,11-14H2,2-4H3/t17-,19+,20?,21?,22+,23+/m1/s1 |
InChI-Schlüssel |
LRJZLSFARZONID-CHIYENAWSA-N |
Isomerische SMILES |
C[C@]12CC=C3[C@H]([C@@H]1CC[C@]2(CC=C)O)CCC4=C3CCC(C4OC)OC |
Kanonische SMILES |
CC12CC=C3C(C1CCC2(CC=C)O)CCC4=C3CCC(C4OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


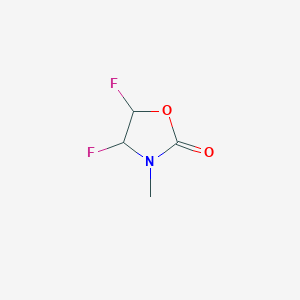
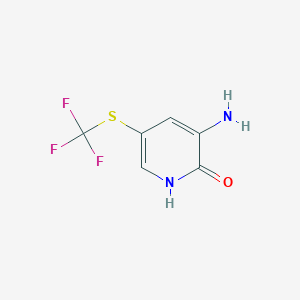
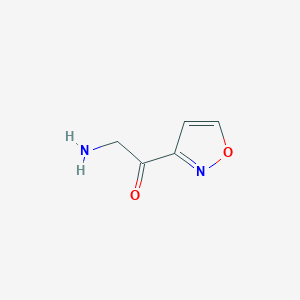
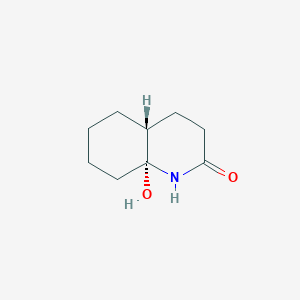

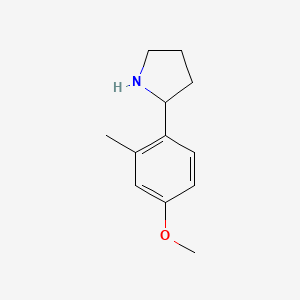
![2-(Benzyl(methyl)amino)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide](/img/structure/B12839179.png)
![2'-Acetyl[1,1'-biphenyl]-3-carbonitrile](/img/structure/B12839187.png)
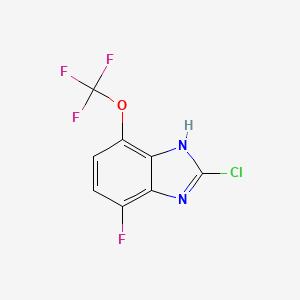
![3-(6-Bromo-9h-pyrido[2,3-b]indol-9-yl)piperidine-2,6-dione](/img/structure/B12839198.png)

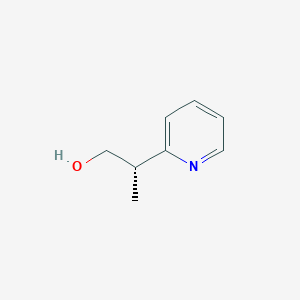
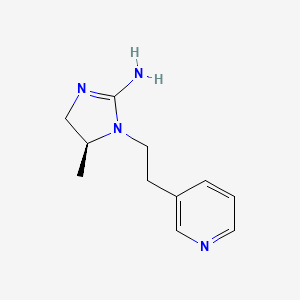
![1,1''-(1,4-Phenylenebis(methylene))bis(([4,4'-bipyridin]-1-ium))](/img/structure/B12839236.png)
